Posaconazole-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole-D5 is a deuterated form of posaconazole, a triazole antifungal medication. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the pharmacokinetic properties of the drug. Posaconazole is used to treat invasive fungal infections caused by species such as Candida and Aspergillus, particularly in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Posaconazole-D5 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms in the final compound .
Chemical Reactions Analysis
Types of Reactions
Posaconazole-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups in the molecule.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Posaconazole-D5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of posaconazole.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of posaconazole in biological systems.
Medicine: Used in clinical research to develop new formulations and delivery methods for posaconazole.
Industry: Applied in the pharmaceutical industry to improve the efficacy and safety of antifungal medications
Mechanism of Action
Posaconazole-D5 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The deuterium atoms in this compound can enhance its metabolic stability and prolong its duration of action .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a simpler structure and a narrower spectrum of activity.
Voriconazole: A triazole antifungal with a broader spectrum of activity and different side effect profile.
Uniqueness
Posaconazole-D5 is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties by reducing metabolic degradation. This can lead to improved efficacy and reduced dosing frequency compared to non-deuterated posaconazole .
Biological Activity
Posaconazole-D5, a stable isotope-labeled derivative of posaconazole, is a triazole antifungal agent with significant biological activity against various fungal pathogens. This article reviews the biological activity of this compound, focusing on its efficacy in treating fungal infections, pharmacokinetics, and clinical applications based on diverse research findings.
Overview of this compound
Posaconazole is structurally related to itraconazole and is known for its broad-spectrum antifungal activity. The introduction of the D5 variant enhances analytical capabilities in pharmacokinetic studies and therapeutic monitoring by enabling precise quantification in biological samples.
Antifungal Efficacy
1. In Vitro Activity:
Posaconazole exhibits potent antifungal activity against a range of fungi, including Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for various isolates demonstrate its effectiveness compared to other antifungals:
Isolate | MIC (μg/ml) | Posaconazole | Itraconazole | Amphotericin B |
---|---|---|---|---|
R. microsporus AZN 1185 | 0.25 | 1 | >16 | 0.25 |
R. oryzae AZN 6373 | 1 | 0.25 | 0.5 | 1 |
A. corymbifera AZN 4095 | 0.06 | 0.12 | 0.03 | 0.06 |
These results indicate that posaconazole has comparable or superior activity against certain strains compared to traditional treatments like amphotericin B and itraconazole .
2. In Vivo Studies:
In animal models, posaconazole has shown promising results in prolonging survival against zygomycete infections, particularly at higher doses (100 mg/kg/day). For instance, in mice infected with A. corymbifera, treatment with posaconazole led to a significant survival rate compared to controls .
Clinical Case Studies
Case Study: Disseminated Phaeohyphomycosis
A notable case involved a 41-year-old woman with a long history of phaeohyphomycosis who did not respond to standard therapies but showed complete clinical response after receiving oral posaconazole (800 mg/day) for 13 months following a life-threatening episode during pregnancy . This case underscores posaconazole's potential as a salvage therapy in resistant fungal infections.
Case Study: Pediatric Patients
In a study involving pediatric cancer patients, intravenous posaconazole was administered to treat invasive fungal infections (IFIs). All patients achieved target plasma concentrations within an average of nine days, demonstrating the drug's effectiveness and safety in vulnerable populations .
Pharmacokinetics
Posaconazole exhibits complex pharmacokinetics characterized by:
- Bioavailability: Highly variable; typically >95% when taken with food.
- Protein Binding: Over 90%, primarily to albumin.
- Volume of Distribution: Approximately 1774 L, indicating extensive tissue penetration.
- Elimination Half-Life: Ranges from 25 to 35 hours, allowing for once-daily dosing in many cases .
The pharmacokinetic profile suggests that posaconazole can maintain effective drug levels over extended periods, crucial for managing chronic fungal infections.
Therapeutic Monitoring
Therapeutic drug monitoring (TDM) is essential for optimizing posaconazole therapy due to its variable absorption and distribution. A multicenter study involving hematopoietic cell transplant (HCT) recipients highlighted the importance of monitoring plasma levels to ensure therapeutic efficacy and minimize toxicity .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-XNZXKHRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.